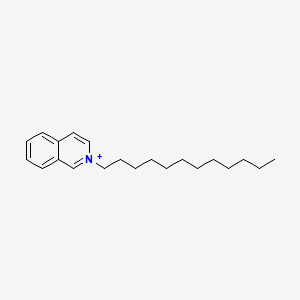

Lauryl isoquinolinium

Description

Structure

3D Structure

Properties

CAS No. |

16826-19-0 |

|---|---|

Molecular Formula |

C21H32N+ |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

2-dodecylisoquinolin-2-ium |

InChI |

InChI=1S/C21H32N/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22/h11-12,14-16,18-19H,2-10,13,17H2,1H3/q+1 |

InChI Key |

ZFCMISKWVFUWHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Lauryl Isoquinolinium

Mechanistic Investigations of Lauryl Isoquinolinium Formation

Understanding the reaction mechanism is crucial for controlling the synthesis and predicting the reactivity of related compounds. The formation of this compound via N-alkylation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The SN2 reaction is a single-step, concerted process where bond formation and bond cleavage occur simultaneously. libretexts.org In the synthesis of this compound bromide, the reaction proceeds as follows:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the isoquinoline (B145761) molecule acts as a nucleophile. It attacks the electrophilic primary carbon atom of 1-bromododecane (B92323). masterorganicchemistry.com This attack occurs from the "backside," meaning it approaches the carbon atom from the side opposite to the bromine atom (the leaving group). libretexts.org

Transition State : As the nitrogen-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break. This process goes through a high-energy transition state where the central carbon atom is pentacoordinate, with partial bonds to both the incoming nitrogen and the outgoing bromine. libretexts.orgscribd.com

Product Formation : The reaction concludes with the complete formation of the new nitrogen-carbon bond and the departure of the bromide ion as the leaving group. The result is the N-dodecylisoquinolinium cation and the bromide anion. mmsl.cz

The rate of this bimolecular reaction is dependent on the concentration of both the nucleophile (isoquinoline) and the electrophile (1-bromododecane). scribd.com The use of a primary alkyl halide like 1-bromododecane is favorable because steric hindrance at the reaction center is minimal, allowing for easy access by the nucleophile.

Modern computational chemistry provides powerful tools for investigating reaction mechanisms in detail. These studies can model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules and reaction pathways. acs.orgresearchgate.net For reactions involving the formation of isoquinolinium salts, DFT calculations are employed to:

Determine Reaction Energetics : DFT can calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction, indicating whether the reaction is energetically favorable. nih.gov

Elucidate Transition State Structures : The geometry of the high-energy transition state can be precisely modeled, providing insight into the bonding at the point of maximum energy along the reaction coordinate. rsc.org

Calculate Activation Barriers : By determining the energy difference between the reactants and the transition state, DFT can calculate the activation energy (Ea) of the reaction. rsc.org This value is critical for understanding reaction kinetics.

Analyze Solvent Effects : Using models like the Polarizable Continuum Model (PCM), DFT can simulate the reaction in different solvents to understand how the solvent influences the reaction pathway and energetics. rsc.orgrsc.org

Computational studies have been instrumental in understanding more complex functionalizations of isoquinoline, confirming mechanistic proposals and explaining observed regioselectivity and stereoselectivity in related systems. nih.govresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Transition State (TS) Geometry | The three-dimensional arrangement of atoms at the highest point of the reaction energy profile. | Reveals the nature of bond-forming and bond-breaking processes. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. | Determines the rate of the reaction; a lower barrier means a faster reaction. |

| Reaction Energy (ΔErxn) | The overall energy difference between products and reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

| Free Energy Profile | A plot of the Gibbs free energy versus the reaction coordinate. | Provides a comprehensive view of the entire reaction pathway, including all intermediates and transition states. |

Self Assembly and Colloidal Behavior of Lauryl Isoquinolinium Systems

Micellization Phenomena in Aqueous Media

Lauryl isoquinolinium bromide ([C12iQuin]Br) is a surface-active ionic liquid that exhibits typical micellization behavior in aqueous solutions. researchgate.netproquest.commdpi.com The formation of micelles, which are aggregates of surfactant molecules, is a spontaneous process driven by the hydrophobic effect. researchgate.net This phenomenon is characterized by a critical micelle concentration (CMC), which is a key parameter in understanding the self-assembly of surfactants.

The critical micelle concentration (CMC) of this compound bromide in aqueous solution has been determined using various techniques, including surface tensiometry, electrical conductivity, and isothermal titration calorimetry. researchgate.netproquest.compku.edu.cnpku.edu.cnucla.edu These methods detect the abrupt change in the physicochemical properties of the solution as micelles begin to form. For instance, surface tension remains relatively constant above the CMC, while conductivity plots show a distinct break at this concentration. researchgate.netproquest.com Studies have shown that the CMC value for this compound bromide is lower than that of its shorter-chain homologs, such as octyl isoquinolinium bromide, and also lower than lauryl pyridinium (B92312) bromide, indicating a greater tendency for micelle formation. mdpi.com This is attributed to the increased hydrophobicity of the lauryl chain and the π-π stacking interactions between the isoquinolinium rings. mdpi.com

The CMC of pure this compound bromide in aqueous solution at 298.15 K has been reported as follows:

| Method | CMC (mmol/L) |

| Surface Tensiometry | 3.5 |

| Electrical Conductivity | 3.6 |

Data sourced from studies on the micellization behavior of this compound bromide. proquest.com

The critical micelle concentration of ionic surfactants like this compound bromide is influenced by both temperature and the ionic strength of the solution. mdpi.comtaylorandfrancis.comresearchgate.net

Temperature: For ionic surfactants, the effect of temperature on CMC is generally not monotonic. rice.edu Initially, an increase in temperature can lead to a decrease in the CMC. taylorandfrancis.com This is because the dehydration of the hydrophilic head groups favors micellization. However, a further increase in temperature can disrupt the structured water molecules around the hydrophobic tails, which disfavors micellization and leads to an increase in the CMC. taylorandfrancis.comnumberanalytics.com

Ionic Strength: An increase in ionic strength, typically achieved by adding a salt, generally leads to a decrease in the CMC of ionic surfactants. researchgate.net The added electrolytes screen the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating their aggregation into micelles at lower concentrations. researchgate.net

The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide valuable insights into the driving forces behind the self-assembly process. researchgate.netresearchgate.netniscpr.res.in These parameters can be evaluated from the temperature dependence of the CMC. mdpi.comrsc.org

The Gibbs free energy of micellization (ΔG°m) for this compound bromide is negative, indicating that the formation of micelles is a spontaneous process. pku.edu.cnresearchgate.net The ΔG°m can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°m = (2 - β)RT ln(XCMC)

where β is the degree of counterion binding, R is the gas constant, T is the temperature in Kelvin, and XCMC is the mole fraction of the surfactant at the CMC. The negative value of ΔG°m is primarily due to the large positive entropy change associated with the process. scispace.com

The micellization of this compound bromide is characterized by an enthalpy-entropy compensation phenomenon. proquest.commdpi.com The standard enthalpy of micellization (ΔH°m) and the standard entropy of micellization (ΔS°m) can be determined from the temperature dependence of the Gibbs free energy. mdpi.comrsc.org

The thermodynamic parameters for the micellization of this compound bromide at 298.15 K are presented below:

| Thermodynamic Parameter | Value |

| ΔG°m (kJ/mol) | -28.5 |

| ΔH°m (kJ/mol) | -8.2 |

| TΔS°m (kJ/mol) | 20.3 |

Data sourced from thermodynamic analyses of this compound bromide micellization. mdpi.com

Thermodynamic Analysis of Micelle Formation

Gibbs Free Energy of Micellization

Aggregate Morphology and Structural Characterization

The aggregates formed by this compound bromide in aqueous solution are typically spherical micelles. researchgate.net However, the morphology of these aggregates can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. mdpi.com Techniques like dynamic light scattering (DLS) can be used to characterize the size and shape of the self-assembled structures. researchgate.netresearchgate.net ¹H NMR spectroscopy studies have provided evidence for parallel π-stacking of adjacent isoquinoline (B145761) rings within the micelles, which contributes to the stability of the aggregates. mdpi.com In mixed systems with other surfactants, such as Triton X-100, the polyoxyethylene chain of the nonionic surfactant can form random coils around the isoquinolinium ring of [C12iQuin]Br in the mixed micelle. pku.edu.cnpku.edu.cnucla.edu

Investigation of Micellar Structures

In aqueous solutions, this compound bromide monomers associate to form micelles above a specific concentration known as the critical micelle concentration (CMC). nih.govmdpi.comresearchgate.net The aromatic isoquinolinium ring contributes to the surfactant's properties through potential π-π stacking effects, influencing the CMC value. nih.govmdpi.com The structure of these micelles is typically spherical, with the hydrophobic lauryl chains forming the core and the charged isoquinolinium head groups constituting the outer shell, interacting with the surrounding water molecules. researchgate.net The formation and characteristics of these micelles are influenced by factors such as concentration, temperature, and the presence of other molecules. researchgate.net For instance, in mixed micellar systems with other surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB), synergistic interactions have been observed. researchgate.net

| Parameter | Description | Reference |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | nih.govmdpi.comresearchgate.net |

| Micellar Core | Formed by the hydrophobic lauryl (dodecyl) tails. | researchgate.net |

| Micellar Shell (Corona) | Composed of the hydrophilic, charged isoquinolinium head groups. | researchgate.net |

| Interactions | π-π stacking from the aromatic rings can influence micellization. | nih.govmdpi.com |

Advanced Spectroscopic and Scattering Techniques for Aggregate Analysis

A variety of advanced techniques are employed to characterize the aggregates formed by this compound bromide.

Spectroscopic Techniques:

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the location of molecules within mixed micelles. pku.edu.cn Changes in chemical shifts, peak merging, and broadening of proton signals can indicate micelle growth and interactions between different components. researchgate.netpku.edu.cn

Fluorescence spectroscopy can be utilized to probe the micellar environment. For some ionic liquids, the fluorescence quenching effect has been used to determine critical micelle concentrations. researchgate.net

Scattering Techniques:

Dynamic Light Scattering (DLS) is a key technique for determining the size (hydrodynamic radius) and size distribution of the aggregates in solution. researchgate.netresearchgate.net It has been used to show that in the presence of polyelectrolytes, the size of this compound bromide aggregates can first decrease and then increase as the surfactant concentration changes. researchgate.netniscpr.res.in

Small-Angle Neutron Scattering (SANS) provides detailed information about the shape and internal structure of micelles. nist.gov

Small-Angle X-ray Scattering (SAXS) is another powerful technique for analyzing the morphology of self-assembled structures, capable of revealing coexisting states, such as micelles and unimers. rsc.org

Other Techniques:

Isothermal Titration Calorimetry (ITC) measures the heat changes during the binding process, providing thermodynamic data on interactions, such as the cooperative nature of polyelectrolyte-surfactant complex formation. researchgate.net

Conductometry is widely used to determine the CMC by measuring the change in electrical conductivity of the solution as micelles form. researchgate.netresearchgate.netresearchgate.net

Tensiometry measures the surface tension of the solution to determine the CMC and other interfacial properties. researchgate.netresearchgate.net

Turbidimetry measures the turbidity of the solution, which can indicate the formation and size of large aggregates or complexes. researchgate.netresearchgate.net

Interactions with Polymeric Systems and Macromolecules

This compound bromide, as a cationic surfactant, exhibits significant interactions with various types of polymers in aqueous solutions, driven by a combination of electrostatic and hydrophobic forces.

Association with Anionic Polyelectrolytes

The interaction between the positively charged this compound cations and negatively charged anionic polyelectrolytes is particularly strong and complex. researchgate.netresearchgate.netresearchgate.net This association is of interest in numerous applications due to the formation of surfactant-polyelectrolyte complexes. researchgate.net Studies have been conducted with various anionic polyelectrolytes, including sodium poly(acrylic acid) (NaPAA) and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt (PSS-co-MA). researchgate.netresearchgate.net

The primary driving forces for the association of this compound bromide with anionic polyelectrolytes are:

Electrostatic Interactions: A strong attractive force exists between the positively charged isoquinolinium head group and the negatively charged anionic groups on the polyelectrolyte chain. researchgate.netresearchgate.net This is the initial and dominant interaction that brings the surfactant and polymer together.

The interplay between these two forces governs the entire association process, leading to the formation of complex structures. researchgate.net At certain concentrations, hydrophobic interactions can even override the initial electrostatic attractions, leading to different aggregation behaviors. researchgate.net

The interaction between this compound bromide and anionic polyelectrolytes is characterized by several key concentration points, which are typically lower than the surfactant's own CMC in pure water. researchgate.netresearchgate.net

Critical Aggregation Concentration (CAC): This is the concentration at which the surfactant molecules begin to cooperatively bind to the polyelectrolyte chain, forming micelle-like aggregates. researchgate.netresearchgate.net The CAC is a result of the strong electrostatic attraction facilitating the aggregation of the hydrophobic tails at a much lower concentration than would be required for self-micellization. researchgate.netresearchgate.net

Critical Saturation Concentration (C3 or C_s): This point signifies the concentration at which the anionic polyelectrolyte becomes saturated with the cationic surfactant molecules. researchgate.net The polymer-surfactant complexes are fully formed, and beyond this concentration, further addition of the surfactant may lead to the formation of free micelles in the bulk solution, similar to those formed in the absence of the polymer. researchgate.netresearchgate.net

Studies with this compound bromide and sodium poly(acrylic acid) have identified these distinct transition points through techniques like tensiometry, conductometry, and isothermal titration calorimetry. researchgate.net

Table of Critical Concentrations for this compound Bromide ([C12iQuin][Br]) with Poly(acrylic acid sodium salt) (NaPAA)

| Parameter | Concentration (mmol·L⁻¹) | Description | Reference |

| CAC | 0.007 | Critical Aggregation Concentration: Surfactant starts binding to the polymer. | researchgate.net |

| C3 | 1.0 | Critical Saturation Concentration: Polymer is saturated with surfactant. | researchgate.net |

| CMC | 1.7 | Critical Micelle Concentration: Free micelles form in the presence of the polymer. | researchgate.net |

| Note: These values were determined in the presence of 0.5 g·L⁻¹ NaPAA at 298.15 K. |

Electrostatic and Hydrophobic Driving Forces

Complexation with Nonionic Polymers

The interaction of this compound bromide with nonionic polymers is generally weaker than with anionic polyelectrolytes because the strong initial electrostatic attraction is absent. researchgate.net However, complexation can still occur. For instance, studies on mixed systems of this compound bromide and the nonionic surfactant Triton X-100, which contains polyoxyethylene chains, provide insight into these interactions. pku.edu.cn

In such systems, the isoquinolinium ring of the cationic surfactant can interact with the ether oxygens of the polyoxyethylene chains of the nonionic polymer. pku.edu.cn Two-dimensional nuclear Overhauser enhancement spectroscopy (2D NOESY) studies have shown that the polyoxyethylene chains of Triton X-100 can form random coils around the isoquinolinium ring, indicating a close association. pku.edu.cn This complexation is primarily driven by weaker forces such as ion-dipole interactions and hydrophobic effects. The binding of the ionic surfactant to the nonionic polymer imparts a charge to the polymer, creating a pseudo-polyelectrolyte, which can alter the solution properties significantly. nsf.gov

Modulation of Solution Rheology and Viscoelasticity

The rheological and viscoelastic properties of this compound bromide solutions are subject to significant modulation by various factors, including concentration, temperature, and the presence of additives. In aqueous solutions with concentrations below 10%, this compound bromide has been observed to have minimal impact on the solution's viscosity ashland.com. However, the introduction of specific additives can dramatically alter these characteristics.

The interaction with polymeric rheology modifiers is a key area of study. For instance, when this compound bromide is combined with anionic polymeric rheology modifiers like polyacrylic acid (carbomers), a notable incompatibility arises. This interaction can lead to a significant decrease in viscosity google.comgoogleapis.com. This reduction is attributed to the formation of aggregates between the cationic surfactant and the anionic polymer, which disrupts the polymer's thickening network googleapis.com. To counteract this, a method involving the pre-complexing of the cationic ingredient with an anionic complexing agent has been developed to maintain the desired rheological profile google.com.

Conversely, certain additives can serve to enhance the viscosity of solutions containing isoquinolinium compounds. One patent describes the use of ethylene (B1197577) oxide adducts of oleic acid alkanolamide as a viscosity enhancer for aqueous solutions of nonionic surfactants, with isoquinolinium bromide listed as a relevant cationic surfactant in this context google.com. This suggests that the formation of specific complexes can lead to an increase in solution viscosity.

While direct quantitative data on the viscoelasticity of pure this compound bromide solutions is limited in the available literature, studies on analogous cationic surfactants provide insight. For example, the rheological behavior of aqueous solutions of sodium lauryl ether sulphate, an anionic surfactant, is markedly affected by the addition of salt (NaCl) and small hydrophobic molecules. The viscosity of these solutions typically passes through a maximum as the salt concentration increases. The addition of small hydrophobic molecules can shift this maximum to lower salt concentrations and alter the peak viscosity, which is thought to be due to interactions with the surfactant headgroups that soften the interfacial film of the micelles pku.edu.cn.

Mixed Surfactant Systems Involving this compound

Co-micellization with Nonionic Surfactants (e.g., Triton X-100)

The formation of mixed micelles between this compound bromide, a cationic surfactant, and nonionic surfactants like Triton X-100 has been a subject of detailed investigation. These studies, employing techniques such as isothermal titration calorimetry and nuclear magnetic resonance (NMR), have provided significant insights into the interactions at a molecular level researchgate.net.

A key finding from these studies is the specific orientation of the molecules within the mixed micelle. It has been demonstrated that the polyoxyethylene chains of Triton X-100 tend to form random coils that envelop the isoquinolinium ring of the this compound bromide molecule researchgate.net. This arrangement is driven by a combination of hydrophobic and electrostatic interactions, which dictate the structure and stability of the resulting aggregates.

The process of co-micellization is often thermodynamically favorable. The critical micelle concentration (CMC) of these mixed systems is a crucial parameter, and it has been observed that the presence of a nonionic surfactant like Triton X-100 can lead to a reduction in the CMC of the ionic liquid component niscpr.res.in. This lowering of the CMC indicates that the formation of mixed micelles is a more spontaneous process compared to the micellization of the individual surfactants. The thermodynamics governing this process, including the Gibbs free energy of micellization, have been evaluated to understand the spontaneity and stability of these mixed systems niscpr.res.innih.gov.

The table below summarizes the key research findings on the co-micellization of this compound Bromide with Triton X-100.

| Research Area | Key Findings | Investigative Techniques | References |

| Molecular Arrangement | The polyoxyethylene chain of Triton X-100 forms random coils around the isoquinolinium ring of this compound Bromide. | 1H Nuclear Magnetic Resonance (NMR), 2D Nuclear Overhauser Enhancement Spectroscopy (NOESY) | researchgate.net |

| Thermodynamics of Micellization | The formation of mixed micelles is a thermodynamically favorable process, often characterized by a lower critical micelle concentration (CMC) compared to the individual surfactants. | Isothermal Titration Calorimetry (ITC), Surface Tension Measurements | researchgate.netniscpr.res.innih.gov |

| Interaction Studies | The interactions within the mixed micelles have been analyzed using theoretical models to understand the nature and strength of the molecular forces at play. | Regular Solution Theory | researchgate.net |

Synergistic and Antagonistic Effects in Binary Mixtures

The interactions within binary mixtures of surfactants, such as this compound bromide and Triton X-100, can be categorized as synergistic, antagonistic, or ideal. A synergistic interaction implies that the combined effect of the two surfactants is greater than the sum of their individual effects, often resulting in a mixed micelle that is more stable and forms at a lower concentration than either of the pure components. Conversely, an antagonistic interaction indicates that the surfactants interfere with each other's ability to form micelles.

The nature of these interactions is often quantified using the regular solution theory, which provides an interaction parameter (β). A negative value of β indicates a synergistic interaction, a positive value suggests an antagonistic interaction, and a value of zero corresponds to ideal mixing. For the this compound bromide-Triton X-100 system, analyses based on regular solution theory have been conducted to elucidate these interactions researchgate.net.

The table below outlines the concepts of synergistic and antagonistic effects in binary surfactant mixtures.

| Type of Interaction | Description | Interaction Parameter (β) | Example from Similar Systems | References |

| Synergistic | The mixed surfactants are more effective at forming micelles together than they are individually. This leads to a lower critical micelle concentration (CMC) than predicted by ideal mixing. | Negative (β < 0) | The Sodium Dodecyl Sulphate/Triton X-100 system exhibits a β value of -2.19, indicating strong synergy. | conicet.gov.ar |

| Antagonistic | The surfactants in the mixture interfere with each other, making micelle formation less favorable than for the individual components. The CMC of the mixture is higher than the ideal value. | Positive (β > 0) | Not commonly observed in cationic/nonionic mixtures. | |

| Ideal | The surfactants mix without any specific interaction, and the properties of the mixture are a simple average of the individual components' properties. | Zero (β = 0) | The Dodecyltrimethylammonium Bromide (DTAB)/Triton X-100 system is reported to behave almost ideally. |

Mechanistic Research on Lauryl Isoquinolinium Activity at the Molecular and Cellular Level

Interaction with Biological Membranes and Lipid Bilayers

The fundamental structure of Lauryl Isoquinolinium Bromide, featuring a positively charged isoquinolinium head group and a long, hydrophobic lauryl tail, dictates its interaction with the cellular boundaries of microorganisms. googleapis.com This amphiphilic nature drives its accumulation at the cell surface, initiating a cascade of disruptive events.

Permeabilization and Disruption Mechanisms

The primary mode of action for this compound Bromide is the disruption of the microbial cell membrane. researchgate.netbiosynth.com The process begins with an electrostatic attraction between the cationic isoquinolinium head and the negatively charged components of the microbial membrane, such as phospholipids (B1166683) and, in Gram-negative bacteria, lipopolysaccharides (LPS). mdpi.comnih.govnih.gov

Following this initial binding, the hydrophobic lauryl tail inserts itself into the lipid bilayer's core. This intrusion disrupts the ordered packing of the phospholipid molecules, compromising the membrane's structural integrity. utwente.nllifecanvastech.com This mechanism, often described as a "detergent-like" or "carpet" model, does not necessarily rely on the formation of discrete, stable pores. nih.gov Instead, it leads to a general destabilization and increased permeability of the membrane. biosynth.commdpi.com This permeabilization allows for the uncontrolled leakage of vital intracellular components, such as ions and small metabolites, and the dissipation of critical electrochemical gradients, ultimately leading to cell death. nih.gov

Table 1: Proposed Steps in this compound Bromide-Induced Membrane Permeabilization

| Step | Description | Key Molecular Interactions |

| 1. Adsorption | Initial binding of LIB to the microbial cell surface. | Electrostatic attraction between the cationic isoquinolinium head and anionic membrane components (e.g., phospholipids, LPS). |

| 2. Insertion | The hydrophobic lauryl tail penetrates the lipid core of the membrane. | Hydrophobic interactions between the alkyl chain and the fatty acyl chains of the membrane lipids. |

| 3. Disruption | The ordered structure of the lipid bilayer is disturbed. | The presence of the bulky surfactant molecules interferes with the normal packing of phospholipids, leading to destabilization. |

| 4. Permeabilization | The membrane loses its selective barrier function. | Formation of transient openings or general disorganization allows for the leakage of cytoplasmic contents and influx of external substances. |

Membrane Fluidity and Integrity Modulation

The insertion of this compound Bromide into the lipid bilayer directly modulates the physical properties of the membrane, including its fluidity and integrity. While specific studies measuring the direct impact of LIB on membrane fluidity are not extensively documented, the mechanism of action of similar amphiphilic molecules provides significant insight. The introduction of surfactant molecules into the bilayer increases the mobility of the lipid molecules, thereby increasing membrane fluidity. wikipedia.org

However, this interaction also severely compromises membrane integrity. A critical aspect of bacterial viability is the maintenance of a transmembrane potential, or proton motive force, which powers essential cellular processes like ATP synthesis and transport. researchgate.netchemrxiv.org The permeabilization caused by LIB leads to the dissipation of this membrane potential, a process known as depolarization. researchgate.netchemrxiv.org This loss of membrane potential is a crucial step in the antimicrobial action, as it cripples cellular energy production and solute transport, contributing significantly to cell death. researchgate.netnih.gov

Antimicrobial Action Mechanisms

This compound Bromide exhibits broad-spectrum activity, proving effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi like Candida albicans. biosynth.com Its mechanisms of antimicrobial action are a direct consequence of its interactions with the cell envelope and subsequent cellular components.

Inhibition of Microbial Growth Pathways

The primary pathway inhibited by this compound Bromide is the maintenance of cellular structure and function through its membrane-disrupting activity. By causing the leakage of essential ions and metabolites and collapsing the proton motive force, LIB effectively shuts down all energy-dependent metabolic pathways, including nutrient uptake, respiration, and biosynthesis, leading to a rapid cessation of growth. researchgate.netnih.gov

While membrane disruption is the principal mechanism, some evidence from broad chemical genomic profiling suggests that LIB may also act as a protein synthesis inhibitor. scribd.com Protein synthesis inhibitors typically function by binding to ribosomal subunits and interfering with processes like initiation, elongation, or termination of polypeptide chains. wikipedia.orgsigmaaldrich.com However, specific research confirming a direct interaction between LIB and microbial ribosomes or detailing its impact on specific steps of protein synthesis is currently limited. It is plausible that any observed effects on protein synthesis are a secondary consequence of the primary membrane damage and the resulting catastrophic failure of cellular homeostasis.

Effects on Bacterial and Fungal Cell Structure

The structural damage inflicted by this compound Bromide is significant and leads to observable morphological changes in microbial cells. In bacteria, the disruption of the cell membrane and, in Gram-positive species, the underlying peptidoglycan layer, can lead to a loss of cell shape and eventual lysis. researchgate.net Studies on other membrane-active antimicrobials have shown effects such as the coagulation of cytoplasmic material and the liberation of membrane vesicles. nih.gov

In fungi, which possess a more complex cell wall containing chitin (B13524) and glucans, antimicrobial agents can induce extensive morphological abnormalities. These may include the formation of swollen hyphal cells, abnormal vacuolar depositions, and alterations to the cell wall itself. frontiersin.org The interaction of LIB with the fungal cell membrane, which lies beneath the cell wall, is expected to produce similar internal disorganization and ultimately compromise cell viability.

Table 2: Documented Antimicrobial Spectrum of this compound Bromide

| Microbial Type | Examples of Susceptible Organisms | Reference |

| Gram-positive Bacteria | Staphylococcus aureus, Enterococcus faecalis | biosynth.com |

| Gram-negative Bacteria | Pseudomonas aeruginosa | biosynth.com |

| Yeast (Fungi) | Candida albicans | biosynth.com |

Molecular Targets within Microbial Cells

Based on current research, the primary molecular target of this compound Bromide is the lipid bilayer of the cell membrane. Its amphiphilic structure is perfectly suited to interact with and disrupt this essential barrier. researchgate.netmdpi.com

Primary Molecular Targets:

Phospholipids: The main components of the cell membrane in both bacteria and fungi. The interaction is driven by both electrostatic and hydrophobic forces.

Lipopolysaccharides (LPS): A key component of the outer membrane of Gram-negative bacteria. The negatively charged nature of LPS makes it a likely initial binding site for the cationic LIB. nih.govnih.gov

While the cell membrane is the definitive target, the possibility of secondary intracellular targets exists. As mentioned, ribosomal components could be potential targets, which would classify LIB as having a dual mechanism of action. scribd.comsigmaaldrich.com However, further research is required to substantiate these secondary targets and to differentiate direct inhibitory effects from the downstream consequences of membrane permeabilization.

Specific Cellular Interaction Studies (e.g., Hair Follicle Germinative Cells)

This compound Bromide is a compound recognized for its role as a hair growth inhibitor. Its mechanism is centered on its interaction with the highly active germinative epidermal cells located in the bulb region of hair follicles during their growth (anagen) phase. thebeautybrains.comnih.govdrapharm.co.za Research indicates that the compound's primary action is the selective destruction of these specific cells, which are responsible for the rapid proliferation that leads to the formation of the hair fiber. nih.govinci.guideinci.guide This targeted action weakens the formation of new hair, leading to a reduction in both hair density and length over time, as has been observed in in-vivo testing. drapharm.co.za Unlike abrasive chemical depilatories, the action of this compound Bromide is focused exclusively on the germinative cells within the hair follicle. inci.guideinci.guide

Germinative cells in the anagen phase are characterized by their rapid division and differentiation. nih.govnih.gov The interaction of this compound Bromide with these cells effectively halts this proliferative activity, leading to a disruption of the hair growth cycle.

Molecular Basis of Selective Targeting

The selective action of this compound Bromide on hair follicle germinative cells is based on a combination of its chemical properties and the physiological state of the target cells.

Chemical Structure and Properties: this compound Bromide is a quaternary ammonium (B1175870) compound, a type of cationic surfactant. thebeautybrains.commdpi.com This structure gives it an amphiphilic nature, with a positively charged head group (the isoquinolinium ring) and a long hydrophobic tail (the lauryl chain). This positive charge can facilitate interaction with and penetration of the negatively charged surfaces of skin and hair follicle cells. mdpi.com The isoquinolinium component itself is suggested to possess cytotoxic properties, which forms the basis of its ability to kill cells. thebeautybrains.com

Targeting Proliferating Cells: The compound's selectivity is largely directed towards hair follicles in the anagen, or growth, phase. thebeautybrains.com During this phase, the germinative cells are among the most rapidly dividing cells in the body. nih.govnih.gov This high rate of metabolic activity and proliferation makes them particularly susceptible to cytotoxic agents. A proposed mechanism involves the compound acting to "choke" the hair root, disrupting its vital functions. thebeautybrains.com One patented method describes using electroporation to temporarily increase the permeability of the cell membrane, creating aqueous channels that allow hydrophilic molecules like this compound Bromide to enter the cell and inhibit hair regrowth. google.com

Table 1: Physicochemical Properties of this compound Bromide

| Property | Value/Description |

|---|---|

| Chemical Name | 2-Dodecylisoquinolinium bromide |

| Molecular Formula | C21H32BrN |

| Compound Type | Quaternary Ammonium Compound; Cationic Surfactant |

| Key Structural Features | Positively charged Isoquinolinium head, nonpolar Lauryl (dodecyl) tail |

| Mechanism of Action | Cytotoxicity, likely targeting rapidly dividing cells |

Cellular Pathways Affected by Interaction

The targeted destruction of germinative cells by this compound Bromide implicates the modulation of fundamental cellular pathways that govern cell survival, proliferation, and death. While direct studies on the specific pathways modulated by this compound are limited, its functional effects suggest an influence on apoptosis and key signaling cascades that regulate the hair cycle.

Induction of Apoptosis: The primary pathway affected appears to be apoptosis, or programmed cell death. By inducing cytotoxicity, this compound Bromide likely triggers an apoptotic cascade within the germinative cells. thebeautybrains.com The natural regression (catagen) phase of the hair cycle is itself driven by apoptosis. nih.govmdpi.com Key signaling molecules like Transforming Growth Factor-beta (TGF-β) are known to suppress the proliferation of hair follicle epithelial cells and activate caspases, the core enzymes of the apoptotic machinery. nih.gov It is plausible that this compound Bromide initiates a premature catagen-like state by activating these intrinsic apoptotic pathways in the highly susceptible anagen-phase cells.

Inference on Wnt/β-catenin and TGF-β Pathways: The regulation of the hair follicle cycle is a delicate balance between pro-growth (anagen-promoting) and pro-regression (catagen-promoting) signals.

Wnt/β-catenin Pathway: This is a critical signaling pathway for promoting the anagen phase, stimulating the proliferation of hair follicle stem cells and their progeny. nih.govmdpi.comaging-us.com The action of this compound Bromide—halting proliferation and destroying germinative cells—is functionally antagonistic to Wnt/β-catenin signaling. Inhibition of this pathway is known to cause hair follicle regression. mdpi.com Therefore, it can be inferred that this compound Bromide's activity involves the disruption or overriding of these pro-growth signals.

TGF-β Pathway: This pathway, particularly involving TGF-β2, is a key inducer of the catagen phase. nih.gov It acts by inhibiting epithelial cell proliferation and inducing apoptosis. nih.govnih.gov The effects of this compound Bromide mirror the downstream outcomes of TGF-β pathway activation. By causing selective cell death in the hair bulb, the compound effectively mimics the natural process of follicular regression orchestrated by signals like TGF-β.

Table 2: Summary of Implicated Cellular Pathways

| Pathway | Role in Hair Follicle | Hypothesized Effect of this compound Bromide |

|---|---|---|

| Apoptosis | Drives natural follicle regression (catagen phase). nih.govmdpi.com | Directly induced in germinative cells, leading to their destruction. thebeautybrains.com |

| Wnt/β-catenin Signaling | Promotes anagen phase and cell proliferation. nih.govmdpi.com | Functionally inhibited or overridden, leading to cessation of hair growth. |

| TGF-β Signaling | Induces catagen phase, suppresses proliferation, and promotes apoptosis. nih.gov | Effects mimic the activation of this pathway, leading to premature follicle regression. |

Structure Activity Relationship Sar Studies of Lauryl Isoquinolinium and Its Analogs

Influence of Alkyl Chain Length on Self-Assembly and Activity

A fundamental property of surfactants is the critical micelle concentration (CMC), the concentration at which surfactant molecules aggregate to form micelles. For isoquinolinium-based surfactants, as with other cationic surfactants, an increase in the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC. mdpi.comfrontiersin.org This is because a longer alkyl chain increases the hydrophobicity of the molecule, favoring aggregation to minimize contact with water. mdpi.com For instance, studies on various cationic surfactants have consistently shown that extending the alkyl chain enhances the tendency for micelle formation at lower concentrations. frontiersin.orgmdpi.com

The antimicrobial activity of these compounds is also closely tied to their alkyl chain length. A longer chain typically enhances the ability of the surfactant to disrupt the cell membranes of microorganisms. biosynth.com However, there is often an optimal chain length for maximum potency, beyond which the activity may decrease due to reduced solubility or other factors. The correlation between a lower CMC and higher antimicrobial activity is often observed, as the surfactant monomers are considered the primary active species responsible for interacting with and disrupting microbial cell membranes. colab.ws

Table 1: Effect of Alkyl Chain Length on the Critical Micelle Concentration (CMC) of Various Cationic Surfactants

| Surfactant Type | Alkyl Chain Length | CMC (mmol/L) |

|---|---|---|

| Imidazolium-based | C10 | Higher |

| Imidazolium-based | C12 | Lower |

| Imidazolium-based | C14 | Lower |

| Imidazolium-based | C16 | Lowest |

This table illustrates the general trend observed where increasing the alkyl chain length of imidazolium-based surfactants leads to a decrease in their Critical Micelle Concentration (CMC) values. frontiersin.org

Role of the Isoquinolinium Headgroup in Molecular Interactions

The isoquinolinium headgroup is not merely a hydrophilic anchor; its aromatic nature and positive charge play a significant role in various non-covalent interactions that dictate the molecule's behavior in solution and at interfaces.

The planar, aromatic structure of the isoquinolinium ring allows for π-π stacking interactions. mdpi.com These interactions, where the π-electron clouds of adjacent aromatic rings attract each other, contribute to the stability of aggregates and can influence the packing of surfactant molecules in micelles and at interfaces. nih.gov The strength of these stacking interactions can be affected by substituents on the aromatic ring and the relative orientation of the interacting rings. rsc.orgrsc.org In the context of lauryl isoquinolinium bromide, the π-π stacking effect contributed by the aromatic rings has been considered when evaluating its CMC value. mdpi.comnih.gov These interactions are a key distinction from surfactants with non-aromatic headgroups.

The positive charge on the nitrogen atom of the isoquinolinium headgroup is fundamental to its function as a cationic surfactant. brainly.com This charge drives strong electrostatic interactions with negatively charged surfaces, such as the surfaces of many microorganisms and the hair cuticle, which is relevant in its application in hair care products. brainly.com The cationic nature also governs its interaction with anionic species in solution, including anionic polymers and other surfactants, leading to the formation of complexes and mixed micelles. researchgate.net The binding of the protein MLKL to membranes, for example, is initially driven by the electrostatic interactions of positively charged residues. frontiersin.org This electrostatic attraction is a primary mechanism for its antimicrobial action, facilitating its initial binding to the negatively charged components of bacterial cell walls.

Aromatic Stacking Interactions (π-π Stacking)

Comparative Analysis with Other Cationic Surfactants

To better understand the unique properties of this compound, it is useful to compare it with other classes of cationic surfactants, such as those with pyridinium (B92312) and imidazolium (B1220033) headgroups.

This compound bromide has been compared with its simpler homolog, lauryl pyridinium bromide, and with imidazolium-based surfactants. mdpi.comnih.gov While both isoquinolinium and pyridinium are aromatic cations, the fused benzene (B151609) ring in the isoquinolinium structure provides a larger surface area for π-π stacking and hydrophobic interactions, which can influence its aggregation behavior and CMC. mdpi.com

Imidazolium-based surfactants have also been extensively studied. frontiersin.orgmdpi.com Like isoquinolinium and pyridinium salts, their properties are highly dependent on the length of the alkyl chain. frontiersin.org Comparative studies have shown that the nature of the cationic headgroup (imidazolium vs. pyridinium vs. isoquinolinium) can influence the surfactant's antimicrobial efficacy and its interaction with other molecules. mdpi.com For instance, the structure of the headgroup can affect the geometry of micellar aggregates and the solubilization of other substances within the micelles. acs.org

Table 2: Comparison of Cationic Surfactant Headgroups

| Headgroup | Structure | Key Features |

|---|---|---|

| Isoquinolinium | Fused Aromatic Rings | Larger surface area for π-π stacking |

| Pyridinium | Single Aromatic Ring | Aromatic, smaller than isoquinolinium |

| Imidazolium | Five-membered Aromatic Ring | Can be readily functionalized |

This table provides a qualitative comparison of the structural features of different cationic surfactant headgroups.

Structural Determinants of Differential Activity

The biological and chemical activities of this compound and its analogs are intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies have elucidated several key structural features that govern their efficacy, primarily focusing on the interplay between the hydrophobic alkyl chain and the hydrophilic cationic headgroup. These determinants are crucial for the compound's interaction with biological membranes and other molecular targets.

The Influence of the N-Alkyl Chain Length

A predominant factor dictating the activity of quaternary ammonium (B1175870) compounds (QACs), including this compound, is the length of the N-alkyl substituent. oup.com The lauryl group, a C12 chain, is central to the molecule's amphiphilic nature. Research consistently demonstrates that the length of this aliphatic chain is a critical parameter for antimicrobial efficacy. oup.commdpi.com

The lipophilicity conferred by the alkyl chain is a crucial factor. nih.gov Studies on various QACs, such as picolinium and imidazolium salts, have shown a non-linear relationship between the alkyl chain length and antimicrobial activity. mdpi.comnih.gov Optimal bioactivity is often observed for compounds with alkyl chains of 12 to 14 carbons (C12-C14) against Gram-positive bacteria and C14 to C16 chains for Gram-negative bacteria. nih.gov For a series of 1-alkylquinolinium salts, the highest antibacterial efficiency was reported for those with an alkyl chain length of 14 to 16 carbon atoms. mdpi.com This suggests that while the C12 chain of this compound is effective, slight modifications to this length could modulate its activity spectrum. For instance, increasing the chain length up to a certain point (e.g., C14) can lead to a decrease in the minimum inhibitory concentration (MIC), indicating enhanced antibacterial activity. mdpi.com

The general trend observed is that increasing the alkyl chain length enhances antimicrobial activity up to an optimal point, beyond which the activity may decrease. mdpi.commdpi.com This "cut-off" effect is often attributed to reduced water solubility and bioavailability of compounds with excessively long alkyl chains.

The Role of the Cationic Headgroup

The isoquinolinium moiety serves as the cationic headgroup, which is another significant determinant of activity. The delocalized positive charge on the aromatic isoquinolinium ring system influences the compound's interaction with negatively charged cell surfaces and its ability to disrupt membrane integrity.

Furthermore, the structure of the heterocyclic cation is key to its biological action. For related quaternary protoberberine alkaloids, which also feature an isoquinoline-derived system, the reactivity is characterized by the sensitivity of the iminium bond (C=N+) to nucleophilic attack, a feature that governs their interactions with biological targets. muni.czmuni.cz This highlights the importance of the electronic and structural properties of the cationic portion of the molecule.

Impact of Substituents on the Isoquinoline (B145761) Ring

Modifications to the isoquinoline ring itself can also fine-tune the compound's activity. While specific SAR studies on substituted this compound are not extensively detailed in the provided context, research on related isoquinoline derivatives offers valuable insights. For example, in the development of indenoisoquinoline-based enzyme inhibitors, substitutions at various positions on the isoquinoline ring system were shown to dramatically alter biological activity. acs.org The introduction of different functional groups can affect the molecule's steric bulk, electronic distribution, and potential for specific interactions with target sites. For other isoquinoline analogs, such as those developed as antitumor agents, the introduction of substituents like an O-(3-hydroxypropyl) group significantly enhanced activity compared to the parent compound. koreascience.krnih.gov

The following table summarizes the general structure-activity relationships for this compound and its conceptual analogs based on findings for related quaternary ammonium compounds.

| Structural Feature | Modification | Effect on Activity (General Trend) | Supporting Rationale |

| N-Alkyl Chain | Increase length from C8 to C12/C14 | Increased antimicrobial activity | Enhanced lipophilicity improves interaction with and disruption of microbial cell membranes. mdpi.com |

| N-Alkyl Chain | Increase length beyond C16 | Decreased antimicrobial activity | "Cut-off effect" likely due to reduced aqueous solubility and bioavailability. mdpi.com |

| Cationic Headgroup | Variation of the aromatic system (e.g., Isoquinolinium vs. Pyridinium vs. Imidazolium) | Differential activity | The size, shape, and electronic properties of the headgroup affect interactions with biological targets and surfactant properties. mdpi.commdpi.com |

| Substituents on Isoquinoline Ring | Addition of functional groups | Modulated activity | Substituents can alter steric, electronic, and hydrogen-bonding properties, influencing target binding and specificity. acs.orgkoreascience.kr |

Derivatization and Chemical Modification Strategies for Lauryl Isoquinolinium

Synthesis of Novel Lauryl Isoquinolinium Derivatives

A primary strategy for derivatization involves altering the length of the n-alkyl chain attached to the isoquinolinium nitrogen. This modification directly influences the hydrophobicity of the surfactant. The synthesis is typically a direct quaternization reaction where isoquinoline (B145761) is refluxed with a 1-bromoalkane of the desired length in a suitable solvent. researchgate.net This method has been used to prepare a homologous series of isoquinolinium salts, ranging from C8 to C20 alkyl chains. researchgate.netmmsl.cz The yields and physical properties, such as melting points, vary with the chain length. ekb.eg Generally, yields may increase with longer alkyl chains, while compounds with shorter chains can be more challenging to crystallize due to lower melting points. ekb.eg

Beyond simple length variation, other modifications can include introducing branching to the alkyl chain or incorporating different functional groups. google.com These changes can impact the packing parameter of the surfactant, influencing the geometry of the aggregates it forms in solution. nih.gov

| Alkyl Chain | Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| C8 | Octylisoquinolinium Bromide | Data not available | Data not available |

| C10 | Decylisoquinolinium Bromide | Data not available | Low melting point |

| C12 | Lauryl (Dodecyl)isoquinolinium Bromide | Data not available | >110 (decomposes) |

| C14 | Myristyl (Tetradecyl)isoquinolinium Bromide | Data not available | Data not available |

| C16 | Cetyl (Hexadecyl)isoquinolinium Bromide | Data not available | Data not available |

| C18 | Stearyl (Octadecyl)isoquinolinium Bromide | Data not available | Data not available |

| C20 | Arachidyl (Eicosyl)isoquinolinium Bromide | Data not available | Data not available |

This table presents a homologous series of isoquinolinium salts prepared by varying the alkyl chain length. Specific yield and melting point data are often dependent on the precise synthetic protocol but general trends indicate challenges in crystallizing shorter-chain analogues. researchgate.netmmsl.czekb.eg

Functionalizing the aromatic isoquinoline ring system provides a pathway to introduce specific chemical functionalities, such as catalytic or binding sites. While direct functionalization of the pre-formed this compound salt is challenging, a more common approach involves the synthesis of a substituted isoquinoline first, followed by quaternization with lauryl bromide. sci-hub.se

Modern synthetic organic chemistry offers numerous methods for creating functionalized isoquinolines:

Palladium-catalyzed reactions , such as Heck or Suzuki coupling, can be used to attach various groups to the isoquinoline core. researchgate.net

C-H functionalization is a powerful technique that allows for the direct addition of functional groups to the carbon-hydrogen bonds of the ring, avoiding the need for pre-functionalized starting materials. thieme-connect.de

Annulation strategies can build the isoquinoline ring from simpler, functionalized precursors, embedding desired groups into the final heterocyclic structure. mdpi.com

Goldberg-Ullmann-type coupling reactions can be employed to substitute the isoquinoline ring with amides and other nitrogen-containing groups. mdpi.com

These methods enable the incorporation of a wide array of functional groups, including but not limited to hydroxyls, amines, carbonyls, and even other heterocyclic or aromatic moieties, onto the isoquinoline headgroup. mdpi.commdpi.com

Modification of the Lauryl Chain

Impact of Derivatization on Self-Assembly Characteristics

Structural modifications to this compound have a profound impact on its self-assembly in aqueous solution, altering key parameters that govern the formation and properties of its aggregates.

The most direct effect of modifying the lauryl chain is on the critical micelle concentration (CMC). Increasing the length of the hydrophobic alkyl tail leads to a decrease in the CMC, as less energy is required for the more hydrophobic molecules to escape the aqueous environment by forming micelles. nih.gov Conversely, shortening the chain increases the CMC. The aromatic nature of the isoquinoline headgroup also contributes to self-assembly through π-π stacking interactions, which can influence the CMC value when compared to non-aromatic analogs. nih.govmdpi.com

Derivatization also affects the thermodynamics of micellization. Parameters such as the standard free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization can be determined from studying the CMC at various temperatures. researchgate.net These values provide insight into the driving forces behind self-assembly. For instance, interactions between this compound bromide and anionic polyelectrolytes show strong electrostatic and hydrophobic contributions, leading to complex formation at concentrations well below the normal CMC. researchgate.netresearchgate.net

The introduction of functional groups or changes in chain geometry can alter the shape and size of the resulting aggregates. While typical single-chain surfactants like this compound form spherical or rod-like micelles, significant structural changes can lead to the formation of other structures, such as vesicles. nih.govmdpi.com The study of mixed surfactant systems, for example, combining this compound bromide with a nonionic surfactant like Triton X-100, shows that the composition and structure of the mixed micelles are influenced by the interactions between the different headgroups and chains. pku.edu.cn

| Structural Modification | Parameter | Observed Impact | Reference |

|---|---|---|---|

| Increase in alkyl chain length | Critical Micelle Concentration (CMC) | Decreases | nih.gov |

| Presence of aromatic headgroup | CMC | Influenced by π-π stacking effects | mdpi.com |

| Interaction with anionic polyelectrolyte | Critical Aggregation Concentration (CAC) | Complexation occurs at concentrations lower than the CMC | researchgate.netresearchgate.net |

| Mixing with nonionic surfactant (Triton X-100) | Mixed Micelle Formation | Polyoxyethylene chain of Triton X-100 can coil around the isoquinolinium headgroup | pku.edu.cn |

This table summarizes the effects of various structural modifications on the self-assembly properties of isoquinolinium-based surfactants.

Influence of Structural Modifications on Mechanistic Activity

Altering the molecular structure of this compound can be used to impart or enhance specific mechanistic activities, particularly in the realm of micellar catalysis. mmsl.cz The self-assembled micelle creates a unique microenvironment that can stabilize transition states or bring reactants into close proximity, thereby accelerating chemical reactions. mmsl.czmdpi.com

By functionalizing either the isoquinoline headgroup or the alkyl tail with catalytically active moieties, it is possible to design "designer surfactants" that mimic enzymatic functions. mdpi.com For example, incorporating a histidine residue could create a derivative capable of ester hydrolysis, mimicking an esterase. A system combining surfactants with different functional headgroups (e.g., histidine, carboxylic acid, hydroxyl) can self-assemble into a multicatalytic framework where the groups cooperate to perform a reaction, analogous to a catalytic triad (B1167595) in an enzyme. mdpi.com

The structure of the surfactant directly influences this catalytic activity. Changes in alkyl chain length or headgroup size can modify the compactness and polarity of the micellar core and palisade layer, which in turn affects substrate solubilization and reaction rates. The conformation of the surfactant molecules within the aggregate and their interaction with substrates and other molecules are key to their functional activity. mdpi.com

Furthermore, the binding properties of isoquinolinium derivatives can be precisely controlled through structural modifications. In studies of bis(isoquinolinium) compounds, the length and nature of the linker between the two headgroups determine the binding selectivity with host molecules like cucurbit ijstr.orguril. tandfonline.com This demonstrates that even subtle changes to the hydrophobic portion of the molecule can have a significant impact on its mechanistic function in molecular recognition and complexation. tandfonline.com

| Structural Modification Strategy | Example Functional Group | Hypothesized Influence on Mechanistic Activity |

|---|---|---|

| Functionalization of Isoquinoline Ring | Histidine Moiety | Acts as a nucleophilic or general base catalyst for ester hydrolysis within the micelle. |

| Functionalization of Isoquinoline Ring | Guanidinium Group | Binds and stabilizes anionic transition states, e.g., in phosphate (B84403) transfer reactions. |

| Modification of Lauryl Chain | Terminal Hydroxyl Group | Alters the polarity of the micellar core and could participate in hydrogen bonding with substrates. |

| Co-assembly of Multiple Derivatives | Mixture of Histidine- and Carboxylate-functionalized Surfactants | Creates a cooperative catalytic system mimicking an enzyme's active site for enhanced reactivity. |

This table presents hypothetical examples of how strategic derivatization of this compound could influence its mechanistic activity, based on principles of micellar and self-assembled catalysis. mdpi.com

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, are used to understand the electronic properties of molecules. github.ionorthwestern.edu These methods provide detailed information about molecular orbitals, electron distribution, and bond energies, which govern the molecule's structure and reactivity. google.com For a molecule like lauryl isoquinolinium bromide, these calculations can explain the nature of the aromatic system and its interactions.

Analysis of the electronic structure of this compound bromide allows for a deeper understanding of its chemical behavior.

Electron Distribution: The positive charge in the this compound cation is not localized on the nitrogen atom but is delocalized across the aromatic isoquinolinium ring. Quantum calculations can map this charge distribution, identifying electron-rich and electron-deficient regions.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to predict reactivity. The energy and shape of these frontier orbitals indicate likely sites for nucleophilic or electrophilic attack.

π-π Stacking Interactions: These calculations can quantify the energy of the π-π stacking interactions between isoquinolinium rings, confirming their role in stabilizing micellar aggregates. researchgate.net

Reactivity: The reactivity of the isoquinolinium moiety in reactions such as oxidation can be explored. Studies on related compounds like isoquinolinium fluorochromate show its involvement in oxidation reactions, which can be rationalized by analyzing its electronic properties. rasayanjournal.co.in

Table 1: Key Parameters from Theoretical and Experimental Analysis of Isoquinolinium Compounds

| Parameter | Compound Type | Methodology | Finding/Significance | Reference |

|---|---|---|---|---|

| Critical Micelle Concentration (CMC) | This compound Bromide | Surface Tension, Conductivity | Lower CMC compared to lauryl pyridinium (B92312) bromide, indicating stronger tendency to aggregate due to π-π stacking. | researchgate.net |

| Thermodynamics of Micellization (ΔG°, ΔH°, ΔS°) | This compound Bromide | Temperature-dependent CMC measurements | Provides insight into the driving forces of aggregation (e.g., entropy-driven due to hydrophobic effect). | researchgate.netresearchgate.net |

| Hydration Shell Structure | Bromide Ion (in aqueous solution) | MD Simulations (Classical & CPMD) | Characterizes the Br-O and Br-H radial distribution functions and the coordination number of water around the ion. | esrf.fr |

| Acetylcholinesterase Inhibition (pIC50) | Bis-isoquinolinium derivatives | QSAR Modeling | Predictive model links molecular descriptors to biological activity, aiding in drug design. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a physicochemical property. nih.govqsartoolbox.org In QSAR, structural features of molecules are converted into numerical values known as molecular descriptors, which are then correlated with experimental data using statistical methods to build a predictive model. nih.gov

QSAR models are valuable for screening new compounds and predicting their properties without the need for extensive laboratory testing.

Predicting Biological Activity: A notable application is in predicting the biological activity of isoquinolinium-based compounds. For instance, a QSAR study was conducted on a series of bis-quinolinium and bis-isoquinolinium compounds to model their activity as acetylcholinesterase inhibitors, which is relevant for the treatment of Myasthenia gravis. researchgate.net The models were developed using the Monte Carlo method and successfully correlated structural descriptors with inhibitory activity, allowing for the design of new potential inhibitors. researchgate.net

Predicting Toxicological Properties: The preceding data, or interpretation of data, was determined using Quantitative Structure Activity Relationship (QSAR) modeling. capotchem.cn This indicates its use in preliminary safety assessments.

Predicting Physicochemical Properties: QSAR models can also predict physicochemical properties like the critical micelle concentration (CMC). By developing a model based on descriptors for a series of surfactants, the CMC of a new surfactant could be estimated based solely on its structure.

Table 2: Example of Descriptors in QSAR Model for Acetylcholinesterase Inhibition by Bis-isoquinolinium Compounds

| Descriptor Type | Example of Specific Descriptors | Information Encoded | Reference |

|---|---|---|---|

| Topological Descriptors | Wiener Index, Balaban Index | Describes atomic connectivity and molecular branching. | researchgate.net |

| Electronic Descriptors | Partial atomic charges, Dipole moment | Relates to the electronic environment and potential for electrostatic interactions. | researchgate.net |

| Geometrical Descriptors | Molecular surface area, Molecular volume | Describes the size and shape of the molecule. | researchgate.net |

| Hybrid Descriptors (SMILES-based) | Local and global SMILES attributes | Encodes specific structural fragments and overall molecular features from the SMILES notation. The model for AChE inhibitors was based on these. | researchgate.net |

Descriptors and Statistical Validation

In the realm of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, the selection of appropriate molecular descriptors and rigorous statistical validation are paramount for developing predictive and reliable models. For ionic liquids like this compound bromide, descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Recent QSAR studies on related isoquinolinium derivatives have utilized 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). nih.gov These approaches correlate the biological activity or physicochemical properties of compounds with their 3D structural features.

Key Molecular Descriptors in QSAR/QSPR Studies:

Steric Descriptors: These describe the size and shape of the molecule. In CoMFA, the steric field is calculated using a probe atom at various grid points around the molecule.

Electrostatic Descriptors: These account for the electronic properties of the molecule, such as charge distribution and dipole moment. CoMFA and CoMSIA both utilize electrostatic fields to quantify these properties. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of different parts of the molecule, which is crucial for understanding interactions in biological systems.

Hydrogen Bond Descriptors: CoMSIA models can include descriptors for hydrogen bond donors and acceptors, which are critical for modeling specific intermolecular interactions. nih.gov

Statistical Validation:

The robustness and predictive power of a QSAR model are assessed through various statistical metrics obtained from internal and external validation procedures.

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (). A high value (typically > 0.5) is indicative of good internal predictivity. nih.gov

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model generation) is a true measure of its utility. Key parameters include the predictive correlation coefficient (), the average absolute deviation (AAD), and the average absolute relative deviation (AARD%). researchgate.net

Y-Randomization: This is a crucial test to ensure that the model is not a result of chance correlation. The biological activity data is randomly shuffled, and new QSAR models are built. If these new models have significantly lower and values, it confirms the robustness of the original model. nih.gov

Free Energy Perturbation and Umbrella Sampling Techniques

Advanced computational techniques like Free Energy Perturbation (FEP) and Umbrella Sampling (US) are powerful tools for investigating the thermodynamics and kinetics of molecular processes involving this compound. These methods, rooted in statistical mechanics and molecular dynamics (MD) simulations, provide detailed insights into binding affinities and reaction pathways.

Free Energy Perturbation (FEP):

FEP is a rigorous method used to calculate the relative binding free energy between two ligands, or the effect of a mutation on protein-ligand binding. researchgate.net The method relies on an alchemical transformation where one molecule is gradually changed into another over a series of non-physical intermediate steps. The free energy difference is then calculated by summing the small free energy changes for each step of the perturbation. aps.org

The thermodynamic cycle below illustrates how the relative binding free energy () is calculated. The direct calculation of ligand binding ( and ) is computationally expensive. Instead, FEP calculates the non-physical transformations of the ligand in solution () and in the protein binding site ().

Umbrella Sampling (US):

Umbrella Sampling is an enhanced sampling technique used to calculate the potential of mean force (PMF) along a predefined reaction coordinate. numberanalytics.comchemrxiv.org This is particularly useful for studying processes that involve high energy barriers, such as a ligand unbinding from a protein or crossing a cell membrane.

The method involves running a series of independent MD simulations, each confined to a specific region (a "window") along the reaction coordinate by a biasing potential, often harmonic. numberanalytics.com This "umbrella" potential allows the system to sample configurations that would otherwise be rare. arxiv.org The results from all windows are then combined, and the bias is removed using techniques like the Weighted Histogram Analysis Method (WHAM) to reconstruct the unbiased free energy profile. numberanalytics.com

A recent development is the self-healing umbrella sampling method, which uses a time-dependent bias potential in a single simulation to adaptively explore the reaction coordinate, enhancing efficiency. unifi.itnih.gov

Applications in Materials Science and Separation Science Research

Interaction with Polymeric Materials and Surfaces

The interaction of Lauryl isoquinolinium bromide with polymers is largely dictated by electrostatic and hydrophobic forces. As a cationic amphiphile, it readily interacts with anionic polymers and surfaces, leading to the formation of polymer-surfactant complexes. researchgate.netresearchgate.net These interactions can significantly alter the properties of the polymeric material.

This compound bromide can be utilized to enhance the permeability of membranes. biosynth.comcymitquimica.com The mechanism often involves the interaction of the cationic surfactant with the polymer matrix of the membrane. Research on polycationic polymers, a class to which this compound bromide's functional character is related, shows they can induce the formation or expansion of defects in lipid bilayers. nih.gov This suggests that the surfactant molecules may intercalate into the polymer structure, disrupting the chain packing and increasing the free volume within the membrane. This disruption facilitates the transport of molecules across the membrane. nih.govnih.gov

Studies on other cationic surfactants like cetyltrimethylammonium bromide (CTAB) have demonstrated that they can tailor cell membrane permeability, which in turn enhances the bidirectional transport of substrates and other molecules. nih.gov This principle is extended to synthetic polymer membranes where the incorporation of surfactants like this compound bromide can create more porous structures, thereby increasing permeability. mdpi.com This enhanced permeability is particularly noted in the context of cross-linking reactions. biosynth.comcymitquimica.com

Cross-linking is a process that forms covalent or ionic bonds between polymer chains to create a more rigid and stable network. chempoint.com this compound bromide is noted to be an agent that can enhance membrane permeability specifically during the cross-linking reactions between polymers. biosynth.comcymitquimica.com While not a cross-linking agent itself, its presence can influence the reaction environment. By increasing the permeability of the polymer matrix, it may allow for better penetration and more efficient reaction of the primary cross-linking agents. chempoint.commdpi.com

The interaction between cationic compounds like this compound bromide and anionic polymers can also lead to the formation of ionically cross-linked complexes, which are reversible in nature. researchgate.netresearchgate.net This interaction is fundamental in systems combining these types of molecules.

Enhancement of Membrane Permeability in Polymer Systems

Surface Functionalization of Materials

The amphiphilic nature of this compound bromide makes it an effective agent for modifying the surface properties of various materials, rendering them suitable for specific research and industrial applications.

This compound bromide has been successfully used in the functionalization of textiles, particularly for "cosmeto-textile" applications. researchgate.netresearchgate.net In this context, the compound is often encapsulated within biodegradable polymeric microparticles or liposomes, which are then adsorbed onto the textile fibers. researchgate.netgoogle.comepo.org The cationic charge of the isoquinolinium group facilitates a strong electrostatic attraction to textile fibers, which are often negatively charged, ensuring effective adsorption. epo.orgbrainly.com

Research has demonstrated the preparation of active-loaded microparticles for cosmetic textile applications using polymers like Eudragit® RS100 to encapsulate this compound bromide. researchgate.net These particles, typically around 1 µm in diameter with a positive zeta potential, can be effectively adsorbed onto textiles, with scanning electron microscopy confirming total coverage of the threads by the particles. researchgate.net This functionalization allows for the controlled release of the active compound onto the skin through mechanisms like pressure, friction, or osmosis when the textile is worn. google.comepo.org

| Parameter | Value | Reference |

| Encapsulating Polymer | Eudragit® RS100 | researchgate.net |

| Active Molecule | This compound Bromide | researchgate.net |

| Particle Diameter | ~ 1 µm | researchgate.net |

| Particle Zeta Potential | +55 mV | researchgate.net |

| Application | Cosmetic Textile Functionalization | researchgate.netresearchgate.net |

Table 1: Properties of this compound Bromide-Loaded Microparticles for Textile Functionalization

This compound bromide is a surface-active ionic liquid (SAIL) that can significantly modify interfacial properties. researchgate.net Its ability to self-assemble into micelles in aqueous solutions is a key characteristic. mdpi.comacs.org Research into its interaction with anionic polyelectrolytes, such as poly(4-styrenesulfonic acid-co-maleic acid) and poly(acrylic acid sodium salt), shows a strong tendency to form complexes driven by electrostatic and hydrophobic interactions. researchgate.netresearchgate.net These studies, using techniques like surface tensiometry and calorimetry, have characterized the critical aggregation concentrations and thermodynamic parameters of these interactions. researchgate.net

The formation of mixed micelles with other surfactants, such as the nonionic surfactant Triton X-100, has also been investigated. pku.edu.cn Spectroscopic studies revealed that in these mixed systems, the polyoxyethylene chains of Triton X-100 can form random coils around the isoquinolinium ring of the this compound bromide molecule. pku.edu.cn Such modifications of surface and aggregation behavior are crucial for applications in formulating complex fluids, coatings, and specialized dispersions. researchgate.net

| Parameter | Description | Reference |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. Studied extensively for this compound Bromide. | researchgate.netmdpi.com |

| Surface Excess Concentration (Γcmc) | The excess concentration of the surfactant at the air-water interface at the CMC. | researchgate.net |

| Minimum Surface Area (Amin) | The minimum area occupied by a surfactant molecule at the interface. | researchgate.net |